molecular formula C12H14O B13171114 3-(2-Phenylcyclopropyl)propanal

3-(2-Phenylcyclopropyl)propanal

Cat. No.: B13171114
M. Wt: 174.24 g/mol
InChI Key: AYXWGXVWGOJYDC-UHFFFAOYSA-N
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Description

3-(2-Phenylcyclopropyl)propanal is an organic compound with the molecular formula C12H14O It is characterized by a cyclopropyl ring attached to a phenyl group and a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylcyclopropyl)propanal typically involves the cyclopropanation of styrene derivatives followed by functional group transformations. One common method includes the reaction of styrene with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Phenylcyclopropyl)propanal can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2-Phenylcyclopropyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Phenylcyclopropyl)propanal involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Phenylpropanal
  • 2-Phenylcyclopropylmethanol
  • 3-(2-Phenylcyclopropyl)propanoic acid

Comparison: 3-(2-Phenylcyclopropyl)propanal is unique due to its combination of a cyclopropyl ring and an aldehyde group, which imparts distinct reactivity and properties compared to similar compounds For example, 3-Phenylpropanal lacks the cyclopropyl ring, resulting in different chemical behavior and applications

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-(2-phenylcyclopropyl)propanal

InChI

InChI=1S/C12H14O/c13-8-4-7-11-9-12(11)10-5-2-1-3-6-10/h1-3,5-6,8,11-12H,4,7,9H2

InChI Key

AYXWGXVWGOJYDC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2)CCC=O

Origin of Product

United States

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